molecular formula C20H17F3N2O3 B251594 N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B251594
M. Wt: 390.4 g/mol
InChI Key: BKMKPOMYIOHTRW-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones. The morpholine ring is introduced via nucleophilic substitution reactions, and the trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in binding to specific protein targets, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran ring, morpholine ring, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H17F3N2O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)14-5-6-16(25-7-9-27-10-8-25)15(12-14)24-19(26)18-11-13-3-1-2-4-17(13)28-18/h1-6,11-12H,7-10H2,(H,24,26)

InChI Key

BKMKPOMYIOHTRW-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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